Exclusive Rescue of AZT-Induced Bone Marrow Progenitor Cell Toxicity Not Observed with Thymopentin
Splenopentin (DA SP-5) acts as a functional co-stimulant for recombinant human granulocyte-macrophage colony-stimulating factor (rHuGM-CSF) in inducing human bone marrow progenitor cell (BMC) colony formation. Crucially, pre-incubation with splenopentin fully restored colony-forming capacity in BMCs subsequently exposed to the myelosuppressive agent AZT, returning colony formation to levels comparable to rHuGM-CSF alone. In stark contrast, the structurally analogous pentapeptide thymopentin (Arg-Lys-Asp-Val-Tyr) had no effect on colony formation by human BMCs under identical conditions [1]. This demonstrates a functional capability exclusive to splenopentin, not shared by its closest analog.
| Evidence Dimension | Rescue of AZT-suppressed human bone marrow progenitor cell (BMC) colony formation |
|---|---|
| Target Compound Data | Colony formation restored to levels comparable to rHuGM-CSF alone |
| Comparator Or Baseline | Thymopentin: No effect on colony formation |
| Quantified Difference | Qualitative difference: Splenopentin restores colony formation; thymopentin does not. |
| Conditions | In vitro human BMC colony-forming unit assay; pre-incubation with DA SP-5 followed by AZT and rHuGM-CSF |
Why This Matters
Procurement of splenopentin over thymopentin is mandatory for research models of chemotherapy-induced myelosuppression (e.g., AZT toxicity), as thymopentin provides no measurable rescue effect.
- [1] Diezel W, Weber HA, Maciejewski J, Volk HD. The effect of splenopentin (DA SP-5) on in vitro myelopoiesis and on AZT-induced bone marrow toxicity. Int J Immunopharmacol. 1993 Apr;15(3):269-273. View Source
